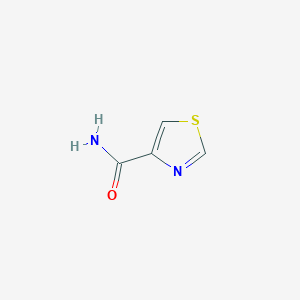

Thiazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQRHWFRZHFGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332181 | |

| Record name | Thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-09-5 | |

| Record name | Thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of novel Thiazole-4-carboxamide derivatives

An In-depth Technical Guide to the Synthesis and Characterization of Novel Thiazole-4-carboxamide Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel this compound derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold, which is present in numerous FDA-approved drugs and biologically active agents.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5][6]

This document details common synthetic methodologies, provides explicit experimental protocols, and summarizes key characterization data in a structured format. Furthermore, it visualizes the primary biological pathways these derivatives modulate, offering a resource for researchers engaged in drug discovery and development.

General Synthesis Strategies

The most prevalent and versatile method for synthesizing this compound derivatives is through the amide coupling of a 2-substituted-thiazole-4-carboxylic acid core with a variety of aniline or amine derivatives. This reaction is typically facilitated by peptide coupling agents.

A common synthetic route involves dissolving the thiazole-4-carboxylic acid in a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and a catalyst or base such as 4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA).[4][7] After a brief activation period, the desired amine is added to the mixture to form the final carboxamide product.

Caption: General workflow for amide coupling synthesis.

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative

This protocol is a generalized procedure based on methodologies reported for the synthesis of various thiazole carboxamide derivatives as potential COX inhibitors and c-Met kinase inhibitors.[4][7][8]

-

Preparation: In a clean, dry round-bottom flask, dissolve the 2-substituted-thiazole-4-carboxylic acid (1.0 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Activation: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.2 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 mmol). Allow the mixture to stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling: Add the desired substituted aniline (1.0 mmol) to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of n-hexane and ethyl acetate as the eluent.

-

Final Product: Collect the pure fractions and evaporate the solvent to yield the final this compound derivative.

Protocol 2: Standard Characterization Techniques

The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic methods.[9]

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HRMS):

-

Melting Point (M.P.):

-

The melting point of solid compounds is determined using a digital melting point apparatus and is reported uncorrected.[8]

-

-

Infrared (IR) Spectroscopy:

-

IR spectra can be used to identify characteristic functional groups, such as the amide carbonyl (C=O) stretch, which typically appears in the range of 1660-1685 cm⁻¹.[8]

-

Data Presentation: Properties and Characterization

Quantitative data from the synthesis and characterization of representative this compound derivatives are summarized below.

Table 1: Synthetic Yields and Physicochemical Properties of Selected Derivatives

| Compound ID | R Group (on Amide Nitrogen) | Molecular Formula | Yield (%) | M.P. (°C) | Reference |

|---|---|---|---|---|---|

| 2e | 2,4-dimethoxyphenyl | C₁₉H₁₈N₂O₄S | 78.0 | 132.5–134 | [8] |

| 2f | 3,4,5-trimethoxyphenyl | C₂₀H₂₀N₂O₅S | 66.5 | 174–176 | [8] |

| 2g | 4-chloro-2,5-dimethoxyphenyl | C₁₉H₁₇ClN₂O₄S | 57.1 | 172.5–174.5 | [8] |

| 2h | 4-(tert-butyl)phenyl | C₂₁H₂₂N₂O₂S | 75.6 | 135–137 | [8] |

| 19 | (5-benzyl-4-carboxy-thiazol-2-yl) | C₁₃H₁₁BrN₂O₃S | 33.3 | 220–222 |[10] |

Table 2: Spectroscopic Characterization Data of Selected Derivatives

| Compound ID | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HRMS (m/z) [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2h | 10.12 (1H, s, NH), 8.37 (1H, s, Ar–H), 8.09 (2H, d), 7.77 (2H, d), 7.40 (2H, d), 7.11 (2H, d), 3.86 (3H, s, –OCH₃), 1.30 (9H, s, t-butyl) | Not explicitly provided | 367.1301 | [8] |

| 16 | 12.8 (1H, s, COOH), 4.11 (2H, s, CH₂), 2.65 (3H, s, CH₃) | 166.0, 164.0, 153.0, 138.5, 137.0, 28.82, 12.77 | 278.9425 | [10] |

| 18 | 4.17 (s, 2H), 7.46 (m, 3H), 7.61 (s, 1H) | 166.4, 163.4, 155.7, 137.2, 136.7, 133.59, 131.32, 129.04, 128.46, 123.96, 114.98, 28.6 | 374.9194 | [10] |

| 6m | 10.73 (br s, 1H), 7.62 (s, 1H), 7.15–7.41 (m, 10H), 6.55 (s, 1H), 4.64–4.69 (m, 1H), 2.87 (s, 3H), 2.29–2.35 (m, 1H), 0.91–0.94 (m, 6H) | 172.6, 166.9, 162.3, 152.9, 142.9, 139.3, 138.6, 130.6, 129.5, 128.6, 127.9, 127.6, 121.5, 114.2, 62.1, 44.8, 36.1, 27.1, 19.4 | 500.1511 |[11] |

Biological Significance and Signaling Pathways

This compound derivatives have been investigated as potent modulators of various biological targets implicated in diseases like cancer, inflammation, and autoimmune disorders.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-known proto-oncogene, and its aberrant activation is linked to tumor growth, metastasis, and angiogenesis. Several thiazole carboxamide derivatives have been developed as potent c-Met inhibitors.[3][13] They typically act by competing with ATP in the kinase domain, thereby blocking downstream signaling.

Caption: Inhibition of the c-Met signaling cascade.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Novel thiazole carboxamide derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs.[4][8]

Caption: Inhibition of prostaglandin synthesis via COX enzymes.

STING Pathway Inhibition

The Stimulator of Interferon Genes (STING) pathway is crucial for the innate immune response to cytoplasmic DNA. However, aberrant activation of STING is implicated in various inflammatory and autoimmune diseases. This compound derivatives have been identified as novel STING inhibitors, representing a promising therapeutic strategy for these conditions.[14]

Caption: Blockade of the cGAS-STING innate immunity pathway.

Conclusion

This compound derivatives represent a privileged and highly adaptable scaffold in modern drug discovery. The synthetic routes to these compounds are well-established and robust, allowing for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties. The comprehensive characterization by standard analytical techniques is essential for confirming their structure and purity. As potent inhibitors of key biological targets like c-Met, COX, and STING, these compounds hold significant promise for the development of new therapeutics to treat a range of human diseases. This guide serves as a foundational resource for scientists working to harness the potential of this important chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)this compound derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 3575-09-5 | Benchchem [benchchem.com]

- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 11. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]

- 12. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, synthesis, and evaluation of thiazolecarboxamide derivatives as stimulator of interferon gene inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Thiazole-4-Carboxamide Libraries

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and key considerations for the biological activity screening of Thiazole-4-carboxamide libraries. Thiazole-4-carboxamides are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document outlines the general workflow for screening such libraries, details common experimental protocols for assessing anticancer, antimicrobial, and enzyme inhibitory activities, and presents key quantitative data from published studies. Furthermore, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.

Introduction to Thiazole-4-Carboxamides

The thiazole ring is a fundamental scaffold in many biologically active molecules and approved pharmaceuticals.[1][2] The this compound core, in particular, has been identified as a privileged structure, with derivatives exhibiting a range of activities including anticancer, antimicrobial, and enzyme inhibitory properties.[1][3][4] The amenability of this scaffold to chemical modification allows for the creation of large, diverse libraries, which can be screened to identify lead compounds for drug discovery programs.

High-Throughput Screening (HTS) Workflow

The screening of a this compound library typically follows a standardized high-throughput screening (HTS) workflow designed to efficiently test a large number of compounds and identify "hits" for further development.

The process begins with the preparation of the compound library and the development and miniaturization of a suitable biological assay.[5][6] A pilot screen is often conducted on a small subset of the library to validate the assay performance before proceeding to the full-scale screen.[6][7] Hits identified from the primary screen are then subjected to a series of validation steps, including confirmation screens, dose-response analysis to determine potency (e.g., IC50 values), and preliminary structure-activity relationship (SAR) studies to guide lead optimization.[6][7]

Anticancer Activity Screening

A prominent application of this compound libraries is in the discovery of novel anticancer agents.[1][8] These compounds have been shown to target various cancer-related pathways, including cell proliferation, angiogenesis, and specific kinases.[3][9]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of selected this compound derivatives against various human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: Cytotoxicity of 2-(3′-indolyl)-N-arylthiazole-4-carboxamides [1]

| Compound | Cell Line | IC50 (µM) |

| 17i | HEK293T | 8.64 |

| 17l | HeLa | 3.41 |

Table 2: Antiproliferative Activity of Thiazole/Thiadiazole Carboxamide Derivatives as c-Met Kinase Inhibitors [3]

| Compound | A549 IC50 (µM) | HT-29 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 51am | 0.83 | 0.68 | 3.94 |

Table 3: Cytotoxicity of Thiazole Derivatives [8]

| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |

| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Materials:

-

This compound compounds dissolved in a suitable solvent (e.g., DMSO).

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and adjust the cell density in complete medium.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells for vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control (medium only).[10]

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Targeted Signaling Pathways in Cancer

Thiazole-4-carboxamides have been shown to modulate key signaling pathways involved in cancer progression, such as angiogenesis and receptor tyrosine kinase pathways.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[4][9] Several signaling pathways, including the VEGF pathway, are central to this process.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor cell proliferation, survival, and invasion.[2][12] Dysregulation of the HGF/c-Met pathway is observed in various cancers, making it an attractive therapeutic target.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[2] this compound libraries have been screened for activity against various bacterial and fungal pathogens.[1][6][13][14]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected Thiazole derivatives against different bacterial strains.

Table 4: Antibacterial Activity of Heteroaryl(aryl) Thiazole Derivatives (mg/mL) [6]

| Compound | E. coli (MIC/MBC) | B. cereus (MIC/MBC) | S. Typhimurium (MIC/MBC) | E. cloacae (MIC/MBC) |

| 1 | - | - | - | 0.23/0.47 |

| 3 | 0.23/0.47 | - | 0.23/0.47 | - |

| 4 | 0.17/0.23 | - | - | - |

| 5 | 0.23/0.47 | - | - | - |

| 8 | - | - | - | 0.23/0.47 |

| 9 | - | 0.17/0.23 | 0.17/0.23 | - |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microplate. After incubation, the wells are visually inspected for turbidity to determine the MIC.

Materials:

-

This compound compounds.

-

Bacterial strains (e.g., E. coli, S. aureus).

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

Sterile 96-well microplates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of each test compound.

-

Perform a two-fold serial dilution of the compounds in the 96-well plate using MHB to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

From a fresh culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microplate containing the compound dilutions.

-

Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Thiazole-4-carboxamides have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX).[4][5][16]

Quantitative Data: COX Inhibition

The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against COX-1 and COX-2 enzymes.

Table 5: In Vitro COX Inhibition Activity (IC50, µM) [4]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2a | - | 0.958 | 2.766 |

| 2b | 0.239 | 0.191 | 1.251 |

| 2j | - | 0.957 | 1.507 |

| Celecoxib (Standard) | - | 0.002 | 23.8 |

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a common method for screening compounds for their ability to inhibit COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX enzymes is measured by monitoring the appearance of a fluorescent product. The inhibition of this activity by a test compound is quantified.

Materials:

-

This compound compounds.

-

Purified COX-1 and COX-2 enzymes.

-

COX Assay Buffer.

-

Heme cofactor.

-

Fluorometric substrate.

-

Arachidonic acid (substrate).

-

Known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.

-

96-well black microplate.

-

Fluorometric microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the enzymes, cofactors, and substrates according to the manufacturer's instructions.

-

Prepare dilutions of the test compounds and control inhibitors.

-

-

Reaction Setup:

-

To the wells of a 96-well plate, add the assay buffer, heme, and either the test compound, control inhibitor, or vehicle.

-

Add the COX-1 or COX-2 enzyme to the appropriate wells.

-

Include wells for "100% initial activity" (enzyme with vehicle) and "background" (no enzyme).

-

-

Pre-incubation:

-

Incubate the plate for a short period (e.g., 5-10 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitors to interact with the enzymes.[17]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically over a period of 5-10 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).[18]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the "100% initial activity" control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Conclusion

The screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents with diverse biological activities. This guide has provided a framework for conducting such screenings, from the initial high-throughput workflow to detailed protocols for key biological assays. The presented quantitative data and visualizations of relevant signaling pathways serve as a valuable resource for researchers in the field of drug discovery and development. Careful experimental design, robust assay validation, and systematic data analysis are paramount to successfully identifying and advancing promising lead compounds from these versatile chemical libraries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. pharm.ucsf.edu [pharm.ucsf.edu]

- 7. Screening workflow | High Throughput Screening Core [u.osu.edu]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. Angiogenesis Resources | Cell Signaling Technology [cellsignal.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

A Technical Guide to the Mechanism of Action of Thiazole-4-carboxamide in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multifaceted mechanisms of action of Thiazole-4-carboxamide derivatives in cancer cells. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development. This document summarizes the key molecular targets, signaling pathways, and cellular effects of this promising class of compounds, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular components and pathways simultaneously. The primary modes of action identified in preclinical studies include the inhibition of key enzymes involved in tumor progression, disruption of the cell cycle, and induction of programmed cell death (apoptosis).

1. Targeting Key Oncogenic Proteins and Enzymes:

A significant body of research has focused on identifying the specific molecular targets of this compound derivatives. These compounds have been shown to inhibit a range of proteins that are crucial for the survival and proliferation of cancer cells.

-

Tubulin Polymerization: Certain this compound derivatives function as tubulin polymerization inhibitors. By binding to the colchicine binding site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[1][2].

-

Receptor Tyrosine Kinases (RTKs):

-

c-Met Kinase: A number of this compound analogues have been specifically designed and synthesized as inhibitors of the c-Met kinase, a key driver in many cancers[3][4][5].

-

VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by these compounds disrupts angiogenesis, a critical process for tumor growth and metastasis[6][7][8].

-

EGFR and HER2: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are additional RTKs targeted by some derivatives, leading to the blockade of downstream signaling pathways[6][9].

-

-

Cyclooxygenase (COX) Enzymes: Some derivatives exhibit inhibitory activity against COX-1 and COX-2 enzymes, which are often overexpressed in cancerous tissues and contribute to inflammation and cell proliferation[1][2][10].

-

Other Kinases and Proteins:

-

CDK2: Cyclin-dependent kinase 2 (CDK2) is another identified target, and its inhibition contributes to cell cycle arrest[9].

-

Bcl-2 Family Proteins: Certain derivatives are designed to inhibit anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis[6][11].

-

FoxM1 Transcription Factor: The thiazole scaffold, in general, has been shown to inhibit the oncogenic transcription factor FoxM1, leading to the downregulation of its target genes involved in cell proliferation and survival[12][13].

-

2. Induction of Cell Cycle Arrest and Apoptosis:

A common consequence of treating cancer cells with this compound derivatives is the disruption of the normal cell cycle progression and the activation of apoptotic pathways.

-

Cell Cycle Arrest: These compounds have been observed to induce cell cycle arrest at different phases, most notably the G2/M phase due to tubulin inhibition[1] and the G1/S phase[6]. This prevents cancer cells from dividing and proliferating.

-

Apoptosis: The induction of apoptosis is a key mechanism of cell killing by these derivatives. This is often a result of the inhibition of survival signaling pathways, the activation of pro-apoptotic proteins, or the accumulation of cellular stress[3][4][5][6][9][12][14][15].

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of various this compound derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.

Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | HCT-116 | - | [1] |

| Compound 2f | Hep3B | 5.76 µg/mL | [1] |

| Compound 2f | HepG2 | 34.64 µg/mL | [1] |

| Compound 2b | COLO205 | 30.79 | [1] |

| Compound 2b | B16F1 | 74.15 | [1] |

| Compound 51am | A549 | 0.83 | [3] |

| Compound 51am | HT-29 | 0.68 | [3] |

| Compound 51am | MDA-MB-231 | 3.94 | [3] |

| Compound 4c | SKNMC | 10.8 ± 0.08 | [16] |

| Compound 4d | Hep-G2 | 11.6 ± 0.12 | [16] |

| Compound 6i | MCF-7 | 6.10 ± 0.4 | [9] |

| Compound 6v | MCF-7 | 6.49 ± 0.3 | [9] |

| Compound 4c | MCF-7 | 2.57 ± 0.16 | [6] |

| Compound 4c | HepG2 | 7.26 ± 0.44 | [6] |

| Compound 4i | SaOS-2 | 0.190 ± 0.045 µg/mL | [17] |

| Compound T1 | MCF-7 | 2.21 µg/mL | [15] |

| Compound T26 | BGC-823 | 1.67 µg/mL | [15] |

| Compound T38 | HepG2 | 1.11 µg/mL | [15] |

Table 2: IC50 Values for Enzyme Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 2b | COX-1 | 0.239 | [1] |

| Compound 2b | COX-2 | 0.191 | [1] |

| Compound 2a | COX-2 | 0.958 | [1] |

| Compound 2j | COX-2 | 0.957 | [1] |

| Compound 4c | VEGFR-2 | 0.15 | [6] |

| Compound 48 | c-Met | 0.00254 ± 0.00049 | [4] |

Experimental Protocols

The investigation of the mechanism of action of this compound derivatives involves a range of standard and advanced molecular and cellular biology techniques.

1. Cell Viability and Cytotoxicity Assays:

-

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve[6][16].

-

-

MTS Assay: Similar to the MTT assay, the MTS assay measures cell proliferation and cytotoxicity.

-

Protocol: The procedure is analogous to the MTT assay, but it utilizes a tetrazolium salt that is reduced to a soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step[1].

-

-

SRB Assay: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Protocol: Cells are fixed with trichloroacetic acid and stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then read on a plate reader[10].

-

2. Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol: Treated and untreated cells are harvested and washed with a binding buffer. The cells are then incubated with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry[6].

-

3. Cell Cycle Analysis:

-

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol: Cells are harvested, fixed in ethanol, and then treated with RNase to remove RNA. The cells are then stained with PI, which intercalates with DNA. The DNA content of the cells is then measured by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms[6].

-

4. Western Blotting:

-

Protocol: This technique is used to detect and quantify the expression levels of specific proteins. Cell lysates are prepared from treated and untreated cells, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked and incubated with primary antibodies specific to the target proteins (e.g., c-Met, tubulin, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

5. In Vitro Kinase Assays:

-

Protocol: To determine the direct inhibitory effect of the compounds on specific kinases (e.g., c-Met, VEGFR-2), in vitro kinase assays are performed. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate using methods such as ELISA or radiometric assays.

6. Molecular Docking:

-

Protocol: Computational molecular docking studies are frequently employed to predict the binding mode of the this compound derivatives to their target proteins. This involves using software to place the ligand (the compound) into the binding site of the receptor (the protein) and to estimate the binding affinity based on scoring functions. These studies provide valuable insights into the structure-activity relationships[1][6].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound derivatives and a general workflow for their preclinical evaluation.

Caption: Key signaling pathways targeted by this compound derivatives.

Caption: General experimental workflow for preclinical evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 13. sciencedaily.com [sciencedaily.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Phenyl-2-p-tolylthis compound derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of Thiazole-4-carboxamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as inhibitors of key targets in oncology and immunology, including c-Met, angiogenesis, and STING. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to this compound Analogs

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] The this compound moiety, in particular, has been identified as a critical pharmacophore in the development of targeted therapies. The amide linkage at the 4-position provides a key hydrogen bonding motif that facilitates interaction with various biological targets.[2] By systematically modifying the substituents at the 2- and 5-positions of the thiazole ring, as well as on the carboxamide nitrogen, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs. This guide will delve into the SAR of these compounds against three distinct and significant drug targets.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold has led to the discovery of potent inhibitors for various biological targets. The following sections summarize the quantitative SAR data for different classes of these analogs.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in numerous human cancers. Several studies have focused on developing this compound derivatives as c-Met inhibitors. A key interaction is the formation of hydrogen bonds between the carboxamide moiety and the c-Met active site.[2]

| Compound ID | R1 (at position 2) | R2 (on carboxamide N) | c-Met IC50 (nM)[2] |

| 51e | Phenyl | 6,7-dimethoxyquinolin-4-yloxy)phenyl | 34.48 |

| 51f | 4-Fluorophenyl | 6,7-dimethoxyquinolin-4-yloxy)phenyl | 29.05 |

| 51g | Phenyl | (6,7-dimethoxyquinolin-4-yloxy)phenyl (meta) | 39.36 |

| 51h | 4-Fluorophenyl | (6,7-dimethoxyquinolin-4-yloxy)phenyl (meta) | 35.42 |

SAR Insights:

-

The replacement of a thiadiazole carboxamide with a thiazole carboxamide moiety was found to be more suitable for hydrogen bonding interactions with c-Met, leading to greater potency.[2]

-

Substituents on the phenyl ring at the 2-position of the thiazole core influence activity, with a 4-fluoro substitution (as in 51f and 51h ) generally leading to slightly improved or comparable potency.[2]

-

The position of the carboxamide group on the aniline linker also impacts activity, with para-substituted derivatives showing slightly better potency than meta-substituted ones.[2]

Angiogenesis Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anticancer therapies. This compound analogs have been investigated as VEGFR-2 inhibitors.

| Compound ID | R1 (at position 2) | R2 (on carboxamide N) | VEGFR-2 IC50 (µM)[3] |

| 4c | 2-(4-hydroxybenzylidene)hydrazinyl | 4-hydroxy-3-...-benzylidene | 0.15 |

| Sorafenib (Ref.) | - | - | 0.059 |

SAR Insights:

-

Compound 4c , a 2-substituted thiazole-4(5H)-one derivative, demonstrated potent VEGFR-2 inhibitory activity.[3] The presence of the substituted benzylidene hydrazinyl moiety at the 2-position appears to be crucial for its anti-angiogenic effects.[3]

-

Further optimization of the substituents on the benzylidene ring could lead to enhanced potency.

STING Inhibitors

The Stimulator of Interferon Genes (STING) pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Aberrant STING activation is implicated in various autoimmune and inflammatory diseases, making STING inhibitors a promising therapeutic strategy. Recent studies have identified this compound derivatives as potential STING inhibitors.[4]

| Compound ID | R1 (at position 2) | R2 (on carboxamide N) | hSTING IC50 (µM)[5] | mSTING IC50 (µM)[5] |

| 11 | Substituted xanthenone | - | 19.93 | 15.47 |

| 27 | Substituted xanthenone | - | 38.75 | 30.81 |

| H-151 (Ref.) | - | - | 1.04 | 0.82 |

SAR Insights:

-

Compounds 11 and 27 , which are analogs of the mouse STING agonist DMXAA, were identified as broad-spectrum STING inhibitors.[5]

-

Structural optimizations of the xanthenone moiety at the 2-position of the thiazole ring are critical for achieving inhibitory activity against both human and murine STING.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and key biological assays used to evaluate the activity of the analogs.

General Synthesis of the this compound Core

The synthesis of the 2-aminothiazole-4-carboxylate core is a fundamental step in the preparation of various analogs. A common method is the Hantzsch thiazole synthesis.[6][7]

Procedure for Ethyl 2-aminothiazole-4-carboxylate:

-

A mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) is refluxed for 24 hours.[6]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.[6]

-

Upon completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and then poured into ice-cold water.[6]

-

The solution is basified to pH 10 with 2 M NaOH, resulting in the precipitation of the product.[6]

-

The precipitate is collected by filtration and recrystallized from ethanol to yield ethyl 2-aminothiazole-4-carboxylate as an off-white solid.[6]

General Procedure for N-acylation:

-

To a solution of the 2-substituted-thiazole-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM), coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.[8]

-

The mixture is stirred under an inert atmosphere (e.g., argon) for a short period.[8]

-

The desired amine is then added to the reaction mixture.

-

The reaction is stirred at room temperature for an extended period (e.g., 48 hours) until completion, monitored by TLC.[8]

-

The reaction mixture is then subjected to an aqueous workup and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to afford the desired N-acylated this compound analog.[8]

Biological Assays

This assay determines the ability of a compound to inhibit the phosphorylation activity of the c-Met kinase.

Materials:

-

Recombinant c-Met kinase enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2.5 mM MnCl2; 50 µM DTT)

-

ATP

-

Poly(Glu,Tyr) substrate

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then further dilute in kinase buffer.

-

In a 96-well plate, add the diluted test compounds.

-

Add the recombinant c-Met kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the Poly(Glu,Tyr) substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will convert the MTT to purple formazan crystals.

-

After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

This assay evaluates the ability of compounds to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Add the test compounds at various concentrations.

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay kit.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the experimental processes involved in SAR studies is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.

Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound analogs.

Caption: A simplified diagram of the c-Met signaling pathway and the point of intervention for this compound inhibitors.

Caption: The VEGF/VEGFR-2 signaling pathway in angiogenesis and its inhibition by this compound analogs.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

The this compound scaffold represents a versatile and highly tractable starting point for the development of potent and selective inhibitors of diverse biological targets. The structure-activity relationship studies summarized in this guide highlight the importance of systematic modifications to the core structure to achieve desired biological activity. The detailed experimental protocols and visual representations of signaling pathways and workflows provide a valuable resource for researchers aiming to design and evaluate novel this compound analogs. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their promising in vitro and in vivo activities into clinically effective therapeutics.

References

- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 4. Design, synthesis, and evaluation of thiazolecarboxamide derivatives as stimulator of interferon gene inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

discovery of Thiazole-4-carboxamide as a potential antiviral agent

## Thiazole-4-carboxamide: A Technical Guide to its Emergence as a Potent Antiviral Scaffold

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and development of this compound and its derivatives as a promising class of antiviral agents. Tailored for researchers, medicinal chemists, and drug development professionals, this document details the synthesis, mechanism of action, and antiviral spectrum of these compounds, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Introduction: The Thiazole Scaffold in Antiviral Research

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the search for novel therapeutic agents.[1][2] In recent years, derivatives of the thiazole nucleus, particularly those featuring a carboxamide moiety at the 4-position, have demonstrated significant potential as broad-spectrum antiviral agents, showing activity against a range of viruses including coronaviruses, alphaviruses, and influenza.[3][4][5] This guide explores the foundational science behind this promising class of molecules.

Synthesis of this compound Derivatives

The construction of the thiazole ring is most classically achieved through the Hantzsch thiazole synthesis , first described in 1887.[6] This robust and high-yielding reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[6][7][8] For the synthesis of this compound precursors, this method can be adapted in a multicomponent procedure, reacting an α-halocarbonyl compound, a thioamide (like thiourea), and other reactants to build the desired substituted thiazole core.[8]

The general mechanism begins with an SN2 reaction where the sulfur of the thioamide attacks the α-halocarbonyl, followed by an intramolecular condensation to form the heterocyclic ring, which then dehydrates to yield the aromatic thiazole product.[9]

References

- 1. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Thiazole-4-carboxamide Derivatives as Potent Inhibitors of c-Met Kinase: A Technical Guide

This technical guide provides an in-depth overview of thiazole-4-carboxamide derivatives as a promising class of inhibitors targeting the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a critical driver in the initiation and progression of numerous human cancers, making it a key target for therapeutic intervention. This document details the underlying biology of c-Met, the mechanism of action for this compound inhibitors, their structure-activity relationships, and the experimental protocols used for their evaluation.

The c-Met Receptor and Signaling Pathway

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in normal physiological processes such as embryonic development, tissue repair, and wound healing.[1][2] Its only known endogenous ligand is the Hepatocyte Growth Factor (HGF).[2] The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within its kinase domain (Y1234 and Y1235), leading to its activation.[3]

Once activated, c-Met serves as a docking site for various intracellular adapter proteins, triggering a cascade of downstream signaling pathways. These include the RAS/MAPK pathway, which primarily drives cell proliferation, the PI3K/AKT pathway, crucial for cell survival and growth, and the STAT pathway, also involved in proliferation and survival.[1][2][4] Aberrant activation of c-Met, through mechanisms like gene amplification, mutation, or protein overexpression, can lead to uncontrolled cell growth, proliferation, survival, motility, and invasion, which are hallmarks of cancer.[1][3][5] This dysregulation is strongly linked to tumor metastasis and poor prognosis in a variety of solid tumors, including non-small cell lung cancer and breast cancer.[2][3]

This compound Derivatives as c-Met Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its ability to form key interactions with biological targets.[6] this compound derivatives have been specifically designed and synthesized as potent and selective inhibitors of c-Met kinase.[6][7][8] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its autophosphorylation and subsequent activation of downstream signaling.

Recent research has led to the development of highly potent derivatives. For instance, compound 51am emerged from a structure-activity relationship (SAR) optimization campaign as a particularly effective inhibitor, demonstrating high potency in both biochemical and cellular assays.[6][7] Mechanistic studies confirmed that this compound inhibits c-Met phosphorylation, induces cell cycle arrest, and promotes apoptosis in cancer cells with dysregulated c-Met signaling.[7][9]

Quantitative Data on Inhibitor Potency

The efficacy of novel inhibitors is quantified through a series of in vitro assays. The following tables summarize the inhibitory activities of representative this compound derivatives against c-Met kinase and various human cancer cell lines.

Table 1: In Vitro c-Met Kinase Inhibitory Activity

| Compound | R1 (Moiety A) | R2 (Moiety B) | Linker (Moiety C) | c-Met IC50 (nM) | Reference |

| 51ah | H | 4-F-C6H4 | Thiazole-2-carboxamide | 9.26 | [6] |

| 51ak | Me | 4-F-C6H4 | Thiazole-2-carboxamide | 3.89 | [6] |

| 51al | Me | 4-Cl-C6H4 | Thiazole-2-carboxamide | 5.23 | [6] |

| 51am | Me | 4-F-C6H4 | Thiazole-2-carboxamide | 2.54 ± 0.49 | [6][10] |

| 51an | Me | 4-Me-C6H4 | Thiazole-2-carboxamide | 3.73 | [6] |

| Foretinib | - | - | - | 3.60 | [6] |

IC50 values represent the concentration of the compound required to inhibit 50% of the c-Met kinase activity.

Table 2: In Vitro Antiproliferative Activity Against Human Cancer Cell Lines

| Compound | MKN-45 IC50 (μM) | MDA-MB-231 IC50 (μM) | HT-29 IC50 (μM) | A549 IC50 (μM) | Reference |

| 51ak | 0.45 | 1.83 | 2.51 | 3.76 | [6][8] |

| 51am | 0.31 | 1.57 | 2.24 | 3.15 | [6][8] |

| 51an | 0.52 | 1.96 | 2.89 | 4.01 | [6][8] |

| Foretinib | 0.28 | 1.25 | 2.03 | 2.88 | [6][8] |

MKN-45 (gastric carcinoma) is a c-Met amplified cell line. MDA-MB-231 (breast cancer), HT-29 (colorectal adenocarcinoma), and A549 (lung carcinoma) are other cancer cell lines used for cytotoxicity screening.

Experimental Protocols

The discovery and validation of novel c-Met inhibitors follow a structured workflow, from chemical synthesis to biochemical and cellular characterization, and finally to in vivo efficacy studies.

General Synthesis of this compound Derivatives

The synthesis of the target compounds typically involves a multi-step process. A key step is the acylation of various substituted anilines with a corresponding thiazole carbonyl chloride. The thiazole carbonyl chloride is generated in situ from the reaction of a prepared thiazole carboxylic acid with oxalyl chloride, catalyzed by DMF.[8]

In Vitro c-Met Kinase Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the kinase's enzymatic activity.[11]

-

Objective: To determine the in vitro potency (IC50) of a test compound in inhibiting c-Met kinase activity.[11]

-

Methodology:

-

Recombinant human c-Met kinase is incubated with a specific peptide substrate (e.g., gastrin) and ATP in a reaction buffer.[12]

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), fluorescence resonance energy transfer (FRET), or luminescence-based assays like ADP-Glo that measure ATP consumption.[11][13]

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

-

Cell-Based Assays

This assay measures the cytotoxic effect of the inhibitors on cancer cell lines.[14]

-

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50).

-

Methodology:

-

Cancer cells (e.g., MKN-45, U87MG, PC-3) are seeded in 96-well plates and allowed to adhere overnight.[14]

-

Cells are then treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

A reagent like CCK-8 or MTT is added to each well. Viable cells metabolize the reagent, producing a colored formazan product.

-

The absorbance is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Results are used to calculate the IC50 value for each cell line.

-

This assay confirms that the compound inhibits the intended target within the cell.[11]

-

Objective: To measure the phosphorylation status of c-Met in cells following treatment with an inhibitor.[11]

-

Methodology:

-

c-Met-activated cancer cells (e.g., MKN-45, or HGF-stimulated PC-3 cells) are treated with the test compound for a short duration (e.g., 1-2 hours).[11][12]

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the p-cMet signal relative to the total c-Met signal indicates on-target activity.[11]

-

These assays determine the mechanistic basis for the observed antiproliferative activity.[9]

-

Objective: To determine if the compound induces cell cycle arrest or apoptosis.

-

Methodology (Cell Cycle):

-

Cells are treated with the compound for 24-48 hours.

-

Cells are harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase.

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[9]

-

-

Methodology (Apoptosis):

-

Treated cells are harvested and stained with an Annexin V-fluorochrome conjugate and PI.

-

Early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) are quantified by flow cytometry.[9]

-

In Vivo Efficacy Studies

Promising compounds are advanced to in vivo models to assess their therapeutic potential.[11]

-

Objective: To evaluate the antitumor efficacy of a lead compound in an animal model.

-

Methodology (Xenograft Model):

-

Human tumor cells (e.g., SNU-620, MKN-45) are implanted subcutaneously into immunocompromised mice (e.g., BALB/c nude or NSG mice).[9][12][15]

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

The test compound is administered orally or via another appropriate route at various doses and schedules.

-

Tumor volume and body weight are measured regularly.

-

Efficacy is determined by tumor growth inhibition (TGI) or tumor regression compared to the control group.[12]

-

Conclusion

This compound derivatives represent a robust and promising scaffold for the development of targeted c-Met kinase inhibitors. Through systematic optimization, compounds with high potency at both the enzymatic and cellular levels have been identified.[6] These inhibitors effectively block the oncogenic signaling driven by dysregulated c-Met, leading to cell cycle arrest, apoptosis, and potent antitumor activity. The detailed experimental protocols outlined in this guide provide a framework for the continued discovery and preclinical evaluation of this important class of anticancer agents. Further development, focusing on optimizing pharmacokinetic properties and in vivo efficacy, holds the potential to deliver novel therapeutics for patients with c-Met-driven malignancies.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-MET [stage.abbviescience.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vitro and in vivo pharmacodynamic screening of anticancer agents as c-Met inhibitor [tjyybjb.ac.cn]

- 15. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Thiazole-4-carboxamides in Medicinal Chemistry: A Technical Review

A comprehensive guide for researchers, scientists, and drug development professionals exploring the synthesis, structure-activity relationships, and therapeutic potential of Thiazole-4-carboxamide compounds.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1][2] When functionalized with a carboxamide group at the 4-position, this core structure gives rise to the this compound class of compounds, which has demonstrated a remarkable breadth of biological activities. These compounds have garnered significant attention for their potential as anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.[3][4] This in-depth technical guide provides a comprehensive review of the medicinal chemistry of this compound derivatives, focusing on their synthesis, structure-activity relationships (SAR), and key biological targets.

Key Biological Targets and Therapeutic Applications

This compound derivatives have been shown to modulate the activity of several key biological targets implicated in various diseases. A significant body of research has focused on their role as kinase inhibitors, particularly in the context of cancer therapy.

c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[5][6] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[7][8] Several studies have reported the design and synthesis of this compound derivatives as potent c-Met kinase inhibitors.[9][10][11]

VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer treatment. This compound-based compounds have been investigated for their ability to inhibit VEGFR-2, often in concert with c-Met inhibition, to achieve a broader anti-angiogenic and anti-tumor effect.[10][14]

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes, particularly COX-2, are key players in the inflammatory cascade and are also implicated in carcinogenesis.[15][16] The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory and cancer chemopreventive agents. This compound derivatives have been explored as potential COX inhibitors, with some compounds showing promising activity and selectivity.[17][18]

Stimulator of Interferon Genes (STING) Agonism/Antagonism: The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response.[9][19] Modulation of the STING pathway has therapeutic potential in both cancer immunotherapy (agonism) and autoimmune diseases (antagonism). The this compound scaffold has been utilized in the development of STING modulators.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the carboxamide nitrogen.

For c-Met kinase inhibitors , structure-activity relationship studies have revealed several key insights. For instance, in a series of thiazole/thiadiazole carboxamide derivatives, it was found that a thiazole-2-carboxamide scaffold conferred better cytotoxicity than other related scaffolds.[20] The substituents on the benzene ring attached to the carboxamide nitrogen also play a crucial role, with a general rank order of F > Cl > Me for cytotoxicity in several cancer cell lines.[20]

In the context of COX inhibition , the lipophilicity and steric bulk of substituents on the phenyl ring of the carboxamide moiety significantly influence potency and selectivity. For example, the presence of a bulky t-butyl group can enhance interactions with hydrophobic pockets in the COX active site, leading to increased inhibitory activity.[17]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative this compound compounds against various targets and cell lines.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| c-Met Inhibitors | |||

| 51am | c-Met | 0.00254 | [8] |

| 51am | A549 | 0.83 | [8] |

| 51am | HT-29 | 0.68 | [8] |

| 51am | MDA-MB-231 | 3.94 | [8] |

| Multi-Kinase Inhibitors | |||

| 6i | MCF-7 | 6.10 | [14] |

| 6v | MCF-7 | 6.49 | [14] |

| 6e | EGFR | 0.154 | [14] |

| 6e | Her2 | 0.117 | [14] |

| 6e | VEGFR-2 | 0.182 | [14] |

| 6e | CDK2 | 0.357 | [14] |

| COX Inhibitors | |||

| 2b | COX-1 | 0.239 | [17] |

| 2b | COX-2 | 0.191 | [17] |

| 2a | COX-2 | 0.958 | [17] |

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the amidation of a thiazole-4-carboxylic acid with a desired amine.[15][21]

Step 1: Synthesis of Thiazole-4-carboxylic acid: This can be achieved through various methods, a common one being the Hantzsch thiazole synthesis, where a α-haloketone is reacted with a thiourea or thioamide, followed by hydrolysis of the resulting ester.

Step 2: Amide Coupling: The synthesized thiazole-4-carboxylic acid is then coupled with the target amine using a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[22] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired this compound derivative.[18]

In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity of compounds against c-Met kinase can be determined using a variety of assay formats, such as the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[23]

-

Reagents: Recombinant human c-Met kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection system consisting of a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin.

-

Procedure:

-

The kinase reaction is performed in a low-volume 384-well plate.

-

The test compounds are serially diluted and added to the wells.

-

The c-Met enzyme and the substrate/ATP mixture are then added to initiate the reaction.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The detection reagents are added to stop the reaction and initiate the HTRF signal generation.

-

After another incubation period, the fluorescence is read at two different wavelengths (620 nm and 665 nm).

-

-

Data Analysis: The ratio of the fluorescence signals is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vitro VEGFR-2 Kinase Inhibition Assay

A common method for assessing VEGFR-2 kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[2][24]

-

Materials: Recombinant human VEGFR-2 (GST-tagged), 5x Kinase Buffer, ATP, a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)), and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[2][24]

-

Protocol:

-

Prepare a master mixture containing the kinase buffer, ATP, and substrate.

-

Add the master mixture to the wells of a white 96-well plate.

-

Add the test compound dilutions to the "Test Wells" and a vehicle control to the "Positive Control" wells.

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add buffer without enzyme to the "Blank" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-